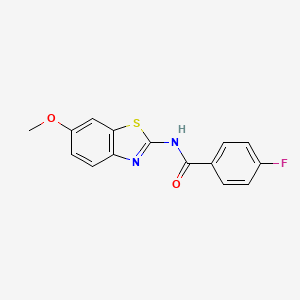![molecular formula C19H18N2O B5639338 2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
2-allyl-6-[(3-quinolinylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-6-[(3-quinolinylamino)methyl]phenol belongs to a class of compounds that combine features of phenols and quinolines with Schiff-base linkages. These compounds are of interest due to their potential applications in materials science, catalysis, and as sensors. They are characterized by a quinoline unit linked to a phenol through an amino methylene bridge, with an allyl group providing sites for further chemical modifications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of an amine with an aldehyde or ketone in the presence of a catalyst. For instance, Hazra et al. (2018) synthesized quinoline-based isomers through a Schiff-base condensation between 2-hydroxy-5-methylbenzaldehyde and respective amines under mild conditions, highlighting a common synthetic approach that could be adapted for this compound (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Molecular Structure Analysis
Quinoline derivatives' molecular structures are characterized by their planarity and conjugation, which are crucial for their chemical properties and reactivity. Single-crystal X-ray diffraction is a standard method for determining precise molecular geometries. For example, Rambabu et al. (2012) utilized this method to analyze the crystal structures of novel quinoline derivatives, providing insights into their supramolecular interactions (Rambabu, Krishna, Basavoju, Rao, Reddy, & Pal, 2012).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including nitration, bromination, and coordination with metal ions, reflecting their reactive nature and versatility in forming complex structures. For instance, Kuznetsov et al. (1993) discussed the nitration of quinoline derivatives, an essential reaction for introducing functional groups that alter chemical properties (Kuznetsov, Pal'ma, Aliev, Fernandes, Prostakov, & Varlamov, 1993).
特性
IUPAC Name |
2-prop-2-enyl-6-[(quinolin-3-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-6-14-8-5-9-16(19(14)22)12-20-17-11-15-7-3-4-10-18(15)21-13-17/h2-5,7-11,13,20,22H,1,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWDRUGTHNBQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNC2=CC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B5639262.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5639270.png)
![methyl 2-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B5639271.png)


![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5639285.png)
![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)
![1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5639310.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)
![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)
![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)
![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)
![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)